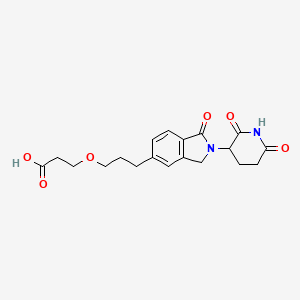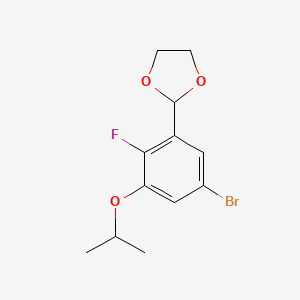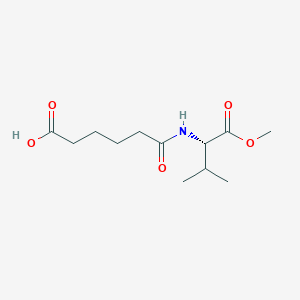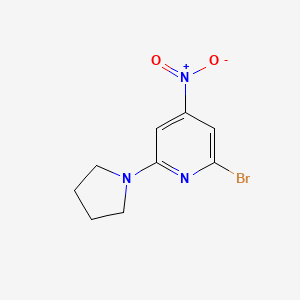
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine, nitro, and pyrrolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Pyrrolidinylation: The attachment of a pyrrolidinyl group to the pyridine ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and pyrrolidinylation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidinyl group to a more oxidized state.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include pyrrolidinyl ketones or carboxylic acids.
Reduction: The primary product is 2-amino-4-nitro-6-(pyrrolidin-1-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized pyridine derivatives.
作用机制
The mechanism of action of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to biological targets. The bromine atom may facilitate further functionalization, allowing the compound to interact with various pathways and enzymes.
相似化合物的比较
Similar Compounds
2-Bromo-6-(pyrrolidin-1-yl)pyridine:
4-Nitro-2-(pyrrolidin-1-yl)pyridine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
2-Bromo-4-nitropyridine: Lacks the pyrrolidinyl group, which may decrease its biological activity.
Uniqueness
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H10BrN3O2 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC 名称 |
2-bromo-4-nitro-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-5-7(13(14)15)6-9(11-8)12-3-1-2-4-12/h5-6H,1-4H2 |
InChI 键 |
KSHCNNDLEHQDCW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


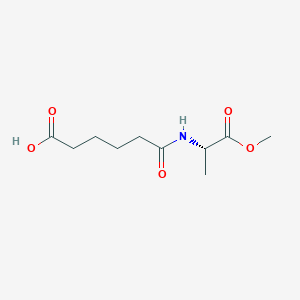
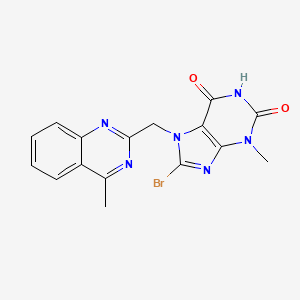
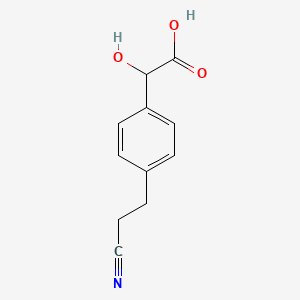
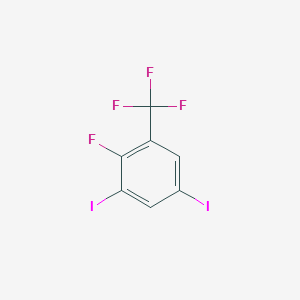
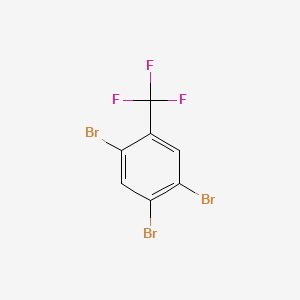
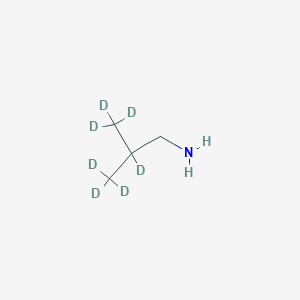


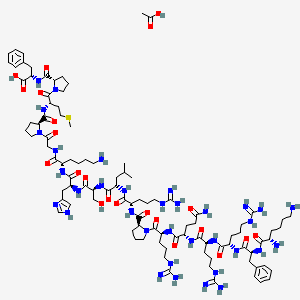

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
